molecular formula C10H17N3O2 B13804016 5-Methyl-N'-pentylisoxazole-3-carbohydrazide

5-Methyl-N'-pentylisoxazole-3-carbohydrazide

Cat. No.: B13804016
M. Wt: 211.26 g/mol
InChI Key: CPIGAJAJPFSXGZ-UHFFFAOYSA-N
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Description

5-Methyl-N’-pentylisoxazole-3-carbohydrazide is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N’-pentylisoxazole-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of 5-Methyl-N’-pentylisoxazole-3-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N’-pentylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-N’-pentylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N’-pentylisoxazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-methyl-N'-pentyl-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-6-11-12-10(14)9-7-8(2)15-13-9/h7,11H,3-6H2,1-2H3,(H,12,14)

InChI Key

CPIGAJAJPFSXGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNNC(=O)C1=NOC(=C1)C

Origin of Product

United States

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